molecular formula C21H24N2O7 B2705962 ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate CAS No. 1021093-95-7

ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2705962
CAS No.: 1021093-95-7
M. Wt: 416.43
InChI Key: POHZISJOZTZDOY-UHFFFAOYSA-N
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Description

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate structure. This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate can be approached through multiple synthetic routes. A common method involves the reaction of ethyl 4-oxo-4H-pyran-2-carbonyl chloride with piperazine and 3-methoxybenzyl alcohol under controlled conditions. The reaction requires the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in batch reactors, optimizing yield and purity through precise temperature and pressure control. Solvent recovery and purification steps are crucial to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: : Reaction with oxidizing agents to form oxo derivatives.

  • Reduction: : Reduction reactions can yield various reduced forms of the compound.

  • Substitution: : The piperazine moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Conditions often involve basic or acidic environments to facilitate nucleophilic or electrophilic substitution.

Major Products Formed

The reactions primarily yield oxo derivatives, reduced forms of the original compound, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate has diverse scientific research applications:

  • Chemistry: : Utilized in synthesis and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Explored for its pharmacological properties, potentially acting as an inhibitor for certain enzymes.

  • Industry: : Used in the production of specialized chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets: : It binds to enzymes or receptors, altering their activity.

  • Pathways Involved: : This interaction can modulate biological pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate

  • 3-Methoxybenzyl 4-oxo-4H-pyran-2-carboxylate

Highlighting Its Uniqueness

What sets ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate apart is the combination of its unique functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of both the piperazine and pyran moieties, along with the methoxybenzyl group, confers unique properties that distinguish it from related compounds.

Properties

IUPAC Name

ethyl 4-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-3-28-21(26)23-9-7-22(8-10-23)20(25)18-12-17(24)19(14-30-18)29-13-15-5-4-6-16(11-15)27-2/h4-6,11-12,14H,3,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHZISJOZTZDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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